

PBA-1106: A Technical Guide to an AUTOTAC Degradar

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Compound of Interest

Compound Name: PBA-1106

Cat. No.: B15606925

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Introduction

PBA-1106 is a novel chemical entity belonging to the class of AUTOPhagy-TARgeting Chimeras (AUTOTACs). These bifunctional molecules are at the forefront of targeted protein degradation, offering a distinct and complementary approach to proteolysis-targeting chimeras (PROTACs). Unlike PROTACs, which utilize the ubiquitin-proteasome system, AUTOTACs harness the cell's own autophagy-lysosome pathway to eliminate protein targets. **PBA-1106** is specifically designed to target and degrade misfolded and aggregated proteins, which are hallmarks of numerous neurodegenerative diseases and other proteinopathies.^{[1][2][3]}

PBA-1106 is structurally composed of two key moieties: a "warhead" derived from 4-phenylbutyric acid (PBA) that recognizes and binds to exposed hydrophobic regions characteristic of misfolded proteins, and a high-affinity ligand that specifically engages the ZZ domain of the p62/SQSTM1 autophagy receptor.^{[1][4]} This dual-binding mechanism allows **PBA-1106** to act as a molecular bridge, effectively tethering pathogenic protein aggregates to the autophagy machinery for their subsequent clearance.

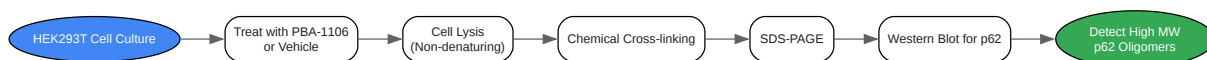
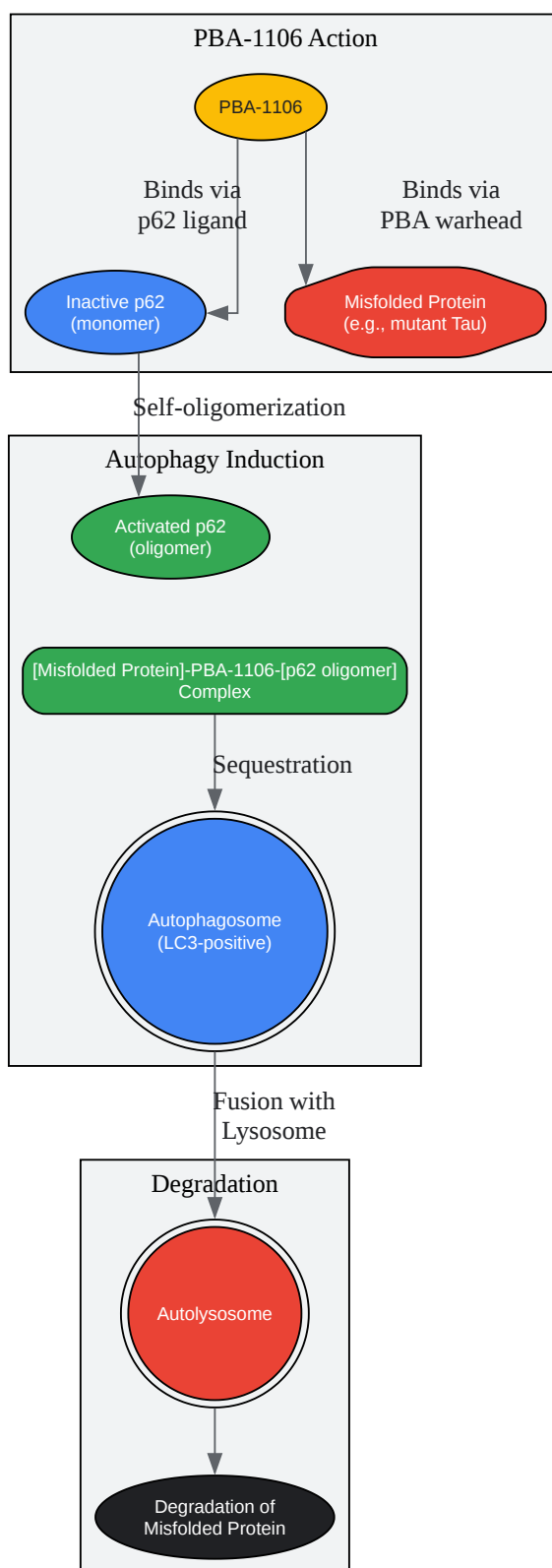
Mechanism of Action

The mechanism of action of **PBA-1106** is centered on the allosteric activation and functional modulation of the p62/SQSTM1 protein, a key receptor in selective autophagy. In its basal

state, p62 exists as a dormant monomer. The binding of the **PBA-1106** p62-ligand to the ZZ domain of p62 induces a conformational change that promotes its self-oligomerization.[1][2][5]

This oligomerization is a critical activation step, leading to the formation of p62 bodies. Concurrently, the PBA warhead of **PBA-1106** binds to misfolded protein aggregates, such as mutant tau.[3][6] This brings the protein cargo into the vicinity of the activated p62 oligomers, facilitating their sequestration. These p62-cargo complexes are then recognized by LC3-positive autophagosomal membranes, leading to their engulfment and the formation of autophagosomes. Finally, the autophagosomes fuse with lysosomes, where the entrapped protein aggregates are degraded by lysosomal hydrolases.[1] This process of enhanced autophagic flux specifically targets and clears pathogenic protein species.[1][5]

Signaling Pathway Diagram



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